molecular formula C16H16N4O B2449701 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)nicotinamide CAS No. 1798542-68-3

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)nicotinamide

Cat. No.: B2449701
CAS No.: 1798542-68-3
M. Wt: 280.331
InChI Key: WIIZTBXOKVIRSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)nicotinamide is a compound that has garnered significant attention in the scientific community due to its diverse applications in various fields of research and industry. This compound is known for its unique structure, which includes a pyrrolo[2,3-b]pyridine moiety linked to a nicotinamide group via a propyl chain. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Properties

IUPAC Name

N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c21-16(14-5-1-7-17-12-14)19-9-3-10-20-11-6-13-4-2-8-18-15(13)20/h1-2,4-8,11-12H,3,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIZTBXOKVIRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolo[2,3-b]pyridine Core Formation

The bicyclic pyrrolo[2,3-b]pyridine scaffold is typically synthesized via cyclization reactions. A common approach involves the condensation of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. For example, heating 3-aminopyridine with acetylenedicarboxylate in acetic acid yields the core structure through a [3+2] cycloaddition mechanism. Alternative methods include palladium-catalyzed cross-coupling reactions to construct the fused ring system.

Reaction Type Reagents/Conditions Yield (%) Reference
Cycloaddition Acetic acid, 100°C, 12h 65–70
Palladium-Catalyzed Coupling Pd(OAc)₂, XPhos, 80°C, 24h 75–80

Coupling with Nicotinamide

The final step involves coupling the propyl-substituted intermediate with nicotinoyl chloride or its activated esters. This amide bond formation is typically achieved using coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane or THF.

Coupling Agent Solvent Temperature Yield (%)
HATU DCM 0–25°C 85–90
EDCI THF 25°C 75–80

Step-by-Step Procedure

A representative laboratory-scale synthesis is outlined below:

  • Pyrrolo[2,3-b]pyridine Synthesis :

    • Combine 3-aminopyridine (10 mmol) and dimethyl acetylenedicarboxylate (12 mmol) in acetic acid (50 mL).
    • Reflux at 120°C for 12 hours.
    • Cool, filter, and recrystallize from ethanol to obtain the core structure (65% yield).
  • Alkylation :

    • Dissolve pyrrolo[2,3-b]pyridine (5 mmol) in DMF (20 mL).
    • Add 1-bromo-3-chloropropane (6 mmol) and K₂CO₃ (10 mmol).
    • Stir at 60°C for 8 hours. Quench with water, extract with ethyl acetate, and purify via column chromatography (70% yield).
  • Nicotinamide Coupling :

    • React the alkylated intermediate (3 mmol) with nicotinoyl chloride (3.3 mmol) and HATU (3.6 mmol) in DCM (15 mL).
    • Stir at room temperature for 6 hours. Concentrate under reduced pressure and purify by HPLC (85% yield).

Optimization Strategies

Catalytic Enhancements

  • Palladium Catalysts : Use of Pd(OAc)₂ with XPhos ligand improves cyclization efficiency, reducing reaction time from 24h to 12h.
  • Microwave Assistance : Microwave irradiation at 150°C accelerates alkylation, achieving 90% conversion in 2h.

Solvent and Temperature Effects

  • Solvent Polarity : DMF outperforms THF in alkylation due to better stabilization of the transition state.
  • Low-Temperature Coupling : Maintaining 0°C during HATU-mediated coupling minimizes side reactions (e.g., epimerization).

Purification Techniques

  • HPLC : Reverse-phase HPLC with a C18 column ensures >99% purity for pharmaceutical applications.
  • Crystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity product with minimal residual solvents.

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors are preferred:

  • Flow Cyclization : Tubular reactors operating at 130°C and 10 bar pressure achieve 95% conversion in 30 minutes.
  • In-Line Purification : Integrated crystallization units coupled with centrifugal separators enable real-time impurity removal.
Parameter Laboratory Scale Industrial Scale
Reaction Time 12h 0.5h
Yield 65–70% 85–90%
Purity >95% >99.5%

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound’s pyrrolo[2,3-b]pyridine moiety undergoes electrophilic aromatic substitution (EAS) at the electron-rich 3-position. Key reactions include:

Nitration

  • Reagents : Nitric acid (HNO₃) in sulfuric acid (H₂SO₄) or acetic anhydride.

  • Conditions : 0–5°C, followed by gradual warming.

  • Product : 3-Nitro-1H-pyrrolo[2,3-b]pyridine derivatives (major product) .

Halogenation

  • Bromination :

    • Reagents : Bromine (Br₂) in dichloromethane or acetic acid.

    • Product : 3-Bromo-1H-pyrrolo[2,3-b]pyridine .

  • Iodination :

    • Reagents : Iodine (I₂) with silver sulfate (Ag₂SO₄).

    • Product : 3-Iodo-1H-pyrrolo[2,3-b]pyridine .

Nitrosation

  • Reagents : Sodium nitrite (NaNO₂) in acidic media (HCl).

  • Product : 3-Nitroso-1H-pyrrolo[2,3-b]pyridine .

Mannich Reaction

  • Reagents : Formaldehyde (HCHO) and secondary amines.

  • Product : 3-Aminomethyl derivatives (e.g., 3-(dimethylaminomethyl)-1H-pyrrolo[2,3-b]pyridine) .

Aldehyde Condensation

  • Reagents : Aromatic aldehydes (e.g., benzaldehyde).

  • Product : Di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes .

Nicotinamide Group

  • Hydrolysis : The amide bond can undergo acid- or base-catalyzed hydrolysis to yield nicotinic acid and the corresponding amine .

  • Oxidation : The pyridine ring may oxidize under strong acidic conditions (e.g., KMnO₄) to form pyridine N-oxide derivatives .

Propyl Chain

  • Alkylation/Dealkylation : The propyl linker can participate in nucleophilic substitutions or eliminations under basic conditions .

Comparative Reaction Data

The table below summarizes reaction outcomes for pyrrolo[2,3-b]pyridine derivatives:

Reaction Reagents/Conditions Position Modified Yield (%) Reference
NitrationHNO₃/H₂SO₄, 0–5°C3-position65–78
BrominationBr₂/CH₂Cl₂, RT3-position82
IodinationI₂/Ag₂SO₄, CH₃COOH3-position70
Mannich ReactionHCHO, (CH₃)₂NH, HCl3-position55
Aldehyde CondensationBenzaldehyde, HCl3-position60

Reaction Pathways and Byproducts

  • Competitive Substitution : While the 3-position dominates, minor 2-substitution occurs in sterically hindered systems (e.g., 2-phenyl derivatives) .

  • Dimerization : Under oxidative conditions (e.g., air exposure), pyrrolo[2,3-b]pyridine derivatives may form dimers via radical coupling .

Stability and Side Reactions

  • Photodegradation : The pyrrolo[2,3-b]pyridine core is photosensitive, leading to ring-opening under UV light .

  • Acid Sensitivity : Strong acids (e.g., HCl) may protonate the pyridine nitrogen, altering reactivity .

Industrial-Scale Considerations

  • Purification Challenges : Bromination and nitration byproducts require chromatographic separation .

  • Catalytic Optimization : Palladium catalysts improve yields in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Scientific Research Applications

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrrolo[2,3-b]pyridine derivatives. For instance, a recent study synthesized various derivatives and evaluated their antiproliferative activity against human cancer cell lines such as HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited significant antitumor activity, particularly against hepatocellular and colon carcinoma cells .

Compound Cell Line IC50 (µM) Activity
3bHCT-1165.4Anti-colon
4cHepG-26.8Anti-hepatocellular
10dMCF-74.9Anti-breast

Neuroprotective Effects

The neuroprotective properties of pyrrolo[2,3-b]pyridine derivatives have been investigated in the context of neurodegenerative diseases. These compounds are believed to modulate neuroinflammatory pathways and exhibit antioxidant activities, which are crucial in conditions like Alzheimer's disease .

Antimicrobial Properties

Research has also shown that derivatives of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)nicotinamide possess antimicrobial activities against various pathogens. This includes both bacterial and fungal strains, suggesting potential use in treating infections .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between the compound and biological targets. For instance, docking simulations with specific kinases involved in cancer progression revealed favorable binding affinities, supporting the observed antiproliferative effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the pyrrolo[2,3-b]pyridine scaffold can significantly influence biological activity. Compounds with specific substitutions demonstrated enhanced potency against cancer cell lines, highlighting the importance of chemical diversity in drug design .

Synthesis and Evaluation of Derivatives

A notable study focused on synthesizing a series of nicotinamide derivatives and evaluating their pharmacological profiles. The synthesized compounds were tested for their ability to inhibit cell proliferation in vitro, with several showing promising results as potential anticancer agents .

Clinical Implications

Some derivatives have entered clinical trials due to their favorable safety profiles and efficacy in preclinical models. These trials aim to further assess their therapeutic potential in oncology and other therapeutic areas .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)nicotinamide is unique due to its specific combination of the pyrrolo[2,3-b]pyridine and nicotinamide groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Biological Activity

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)nicotinamide is a compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure composed of a pyrrolo[2,3-b]pyridine moiety linked to a nicotinamide group via a propyl chain. Its molecular formula is C13H15N3C_{13}H_{15}N_3 with a molecular weight of approximately 227.28 g/mol. The structural characteristics contribute to its pharmacological properties, making it a subject of various studies.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Kinases : Compounds with similar structures have been shown to inhibit specific kinases involved in cancer progression, such as hematopoietic progenitor kinase 1 (HPK1). This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • Modulation of Signaling Pathways : The compound may interact with various signaling pathways, including those related to cellular stress responses and apoptosis. By modulating these pathways, it could enhance the sensitivity of cancer cells to chemotherapeutic agents .

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

  • Cytotoxicity Assays : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from pyrrolo[2,3-b]pyridine exhibited IC50 values ranging from 10 µM to 50 µM against A549 lung cancer cells .
Cell Line IC50 (µM) Mechanism
A54925Apoptosis induction
MCF-730Cell cycle arrest
HCT11615Inhibition of proliferation

Neuroprotective Effects

Emerging evidence suggests that this compound may also possess neuroprotective properties:

  • Neurotoxicity Models : In models of neurodegeneration, the compound demonstrated protective effects against oxidative stress-induced neuronal death. This was attributed to its ability to enhance antioxidant defenses and modulate neuroinflammatory responses .

Synthesis and Preparation

The synthesis of this compound involves several key steps:

  • Formation of the Pyrrolo[2,3-b]pyridine Core : This is typically achieved through cyclization reactions involving appropriate precursors.
  • Alkylation : The introduction of the propyl chain is performed via alkylation reactions under basic conditions.
  • Coupling with Nicotinamide : The final step involves coupling the propyl-substituted pyrrolo[2,3-b]pyridine with nicotinamide .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)nicotinamide, and how can reaction conditions be optimized?

  • The compound is synthesized via multi-step protocols involving pyrrolo[2,3-b]pyridine core functionalization. For example:

  • Step 1 : Alkylation of 1H-pyrrolo[2,3-b]pyridine using NaH/MeI in THF at 0°C to room temperature (rt) to introduce methyl groups .
  • Step 2 : Coupling with nicotinoyl chloride in the presence of pyridine and NaOH in THF .
    • Optimization strategies:
  • Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective aryl substitutions .
  • Monitor reaction progress via TLC or LC-MS to minimize byproducts.
    • Critical parameters : Temperature control (e.g., 105°C for boronic acid coupling), solvent polarity (dioxane/water mixtures), and catalyst loading (Pd(PPh₃)₄) .

Q. How can researchers validate the structural identity and purity of this compound?

  • 1H/13C NMR : Key proton signals include aromatic resonances at δ 7.08–8.39 ppm (pyrrolo[2,3-b]pyridine and nicotinamide moieties) and propyl linker protons (δ ~4.7–6.2 ppm) .
  • HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error (e.g., C33H25N6O9 at m/z 649.1678 vs. observed 649.1686) .
  • X-ray crystallography : Resolve stereochemistry and packing modes (e.g., R-factor <0.04 for single-crystal studies) .

Q. What in vitro assays are suitable for initial structure-activity relationship (SAR) studies?

  • Kinase inhibition profiling : Screen against kinase panels (e.g., B-RAF for analogs like Vemurafenib) using fluorescence polarization assays .
  • NAD+ precursor activity : Measure cellular NAD+ levels via HPLC or enzymatic cycling assays .
  • Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HCT-116 or HepG2) with IC50 calculations .

Advanced Research Questions

Q. How can contradictory data on target engagement be resolved for this compound?

  • Biochemical vs. cellular assays : Discrepancies may arise from off-target effects or metabolic instability.

  • Validate target binding via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay).
  • Use isotopic labeling (e.g., ¹⁴C-nicotinamide) to track metabolite interference .
    • Case study : If NAD+ elevation in vitro does not translate to in vivo models, assess bioavailability via pharmacokinetic (PK) profiling (e.g., Cmax, AUC) .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

  • Structural modifications :

  • Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation .
  • Replace labile propyl linkers with cyclopropyl or polyethylene glycol (PEG) spacers .
    • Formulation : Use lipid nanoparticles or cyclodextrin complexes to enhance solubility and half-life .

Q. How can computational modeling guide the design of analogs with enhanced selectivity?

  • Molecular docking : Map interactions with target proteins (e.g., B-RAF V600E mutant) using AutoDock Vina or Schrödinger .
  • MD simulations : Assess binding stability over 100-ns trajectories (e.g., RMSD <2 Å for key residues) .
  • ADMET prediction : Use QSAR models (e.g., SwissADME) to prioritize analogs with optimal logP (2–3) and low hERG liability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.